molecular formula C20H24O4 B12560767 Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- CAS No. 144082-89-3

Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)-

Cat. No.: B12560767
CAS No.: 144082-89-3
M. Wt: 328.4 g/mol
InChI Key: BEXUBTUAAHHKEH-BKRJIHRRSA-N
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Description

Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is a synthetic steroidal compound It is structurally related to estrogens and is often used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- typically involves multiple steps, starting from a suitable steroidal precursor. The process includes:

    Oxidation: The precursor undergoes oxidation to introduce the diene and dione functionalities.

    Acetylation: The hydroxyl group at the 17th position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the diene and dione functionalities.

    Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.

    Substitution: The acetyl group at the 17th position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the dione groups can yield dihydroxy derivatives, while substitution of the acetyl group can produce various ester derivatives.

Scientific Research Applications

Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic applications, such as hormone replacement therapy and cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- involves its interaction with estrogen receptors in the body. It binds to these receptors and modulates their activity, influencing various physiological processes. The compound can affect gene expression, protein synthesis, and cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with similar structural features but different functional groups.

    Estrone: Another natural estrogen with a ketone group at the 17th position.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is unique due to its specific diene and dione functionalities, as well as the acetyl group at the 17th position. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

144082-89-3

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-2,3-dioxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C20H24O4/c1-11(21)24-19-6-5-16-14-4-3-12-9-17(22)18(23)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1

InChI Key

BEXUBTUAAHHKEH-BKRJIHRRSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C(=O)C=C34)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(=O)C=C34)C

Origin of Product

United States

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